3-Acetoxy-4-methylaniline
Description
Significance and Research Context of Anilines and Acetoxy Functionalities in Organic Chemistry
Anilines, the simplest aromatic amines, consist of a phenyl group attached to an amino group. atamankimya.comfiveable.me They are fundamental building blocks in organic chemistry, serving as precursors for a vast array of industrially significant products. atamankimya.comgeeksforgeeks.org Their applications span from the production of dyes and pigments, such as the indigo (B80030) used for blue jeans, to the synthesis of polymers like polyurethanes. atamankimya.comquora.comvedantu.com In the pharmaceutical industry, aniline (B41778) derivatives are crucial for manufacturing drugs like paracetamol. atamankimya.comvedantu.com Furthermore, they are utilized in the agricultural sector for producing herbicides and fungicides and in the rubber industry as antioxidants and vulcanization accelerators. atamankimya.comquora.comvedantu.com The reactivity of the amino group, particularly its ability to undergo diazotization, makes aniline a versatile intermediate for introducing a wide range of functional groups onto an aromatic ring. vedantu.com
The acetoxy group, with the chemical formula -OCOCH₃, is another vital functional group in organic synthesis. wikipedia.org It is often employed as a protecting group for alcohols, shielding the hydroxyl functionality from unwanted reactions during a multi-step synthesis. wikipedia.org This protection is typically achieved through acetylation using reagents like acetyl chloride or acetic anhydride. wikipedia.org The acetoxy group can be readily removed (deprotected) under basic or acidic conditions to regenerate the alcohol. wikipedia.org Beyond its role in protection, the acetoxy group is found in numerous natural products and biologically active molecules and serves as a functional handle for various organic transformations. rsc.org The direct introduction of an acetoxy group onto a C-H bond, known as C-H acetoxylation, is a significant transformation in modern organic synthesis, offering a direct route to oxygen-enriched organic molecules. rsc.orgrsc.org
Overview of Previous Research on Related Acetylated Aniline Derivatives
The acetylation of anilines is a well-established and important reaction in organic synthesis. jocpr.com N-acetylation, the formation of an amide by attaching an acetyl group to the nitrogen atom of the aniline, is a common transformation. jocpr.comresearchgate.net This reaction is often used to modify the reactivity of the amino group. For instance, in the synthesis of 2-nitro-4-methylaniline from 4-methylaniline, the amino group is first acetylated to form N-acetyl-4-methylaniline. rsc.org This is done to prevent oxidation of the amino group during the subsequent nitration step and to control the regioselectivity of the electrophilic aromatic substitution. rsc.org
Research into the acetylation of aniline derivatives has explored various catalysts and reaction conditions to improve efficiency and yield. researchgate.netresearchgate.net Studies have investigated the use of phase transfer catalysts and different solvents for N-acetylation with acetyl chloride. researchgate.net Computational studies have also been employed to understand the structure-metabolism relationships of substituted anilines, particularly focusing on how N-acetylation is influenced by the electronic properties of substituents on the aromatic ring. nih.gov These studies have shown that the partial atomic charge on the amine nitrogen is a key predictor for N-acetylation. nih.gov Furthermore, the synthesis of various acetylated aniline derivatives has been reported in the context of creating intermediates for more complex molecules, such as those with potential biological activity. researchgate.netresearchgate.net For example, N-acetyl-6-(cyclopent-2-en-1-yl)-2-methoxyaniline has been used as a starting material for the synthesis of stereoisomeric 3-acetoxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles. researchgate.net
Compound Profile: 3-Acetoxy-4-methylaniline
This section focuses on the specific properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 61995-11-7 |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
Data sourced from hxchem.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(5-amino-2-methylphenyl) acetate |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(10)5-9(6)12-7(2)11/h3-5H,10H2,1-2H3 |
InChI Key |
LDCYUGVJPXIRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Regioselective and Stereoselective Synthesis Approaches for 3-Acetoxy-4-methylaniline and its Precursors
The controlled synthesis of this compound hinges on achieving regioselectivity, directing the acetylation to the desired position on the precursor molecule. Given the presence of both an amino and a hydroxyl group in its immediate precursor, 3-amino-4-methylphenol, the selective acylation of the amino group is a critical step.
Synthesis via Acetylation Reactions
The most direct route to this compound is through the acetylation of 3-amino-4-methylphenol. This precursor can be synthesized by the reduction of 3-nitro-4-methylphenol. For instance, 70 grams of 3-nitro-4-methylphenol can be reduced using hydrogen gas at 60 p.s.i. in the presence of a Raney nickel catalyst in tetrahydrofuran. The reaction proceeds for 3.5 hours, and after filtration and solvent evaporation, the resulting 3-amino-4-methylphenol can be recrystallized from ether prepchem.com. Another approach involves the nitrosation of m-cresol followed by a reduction reaction google.com.
The subsequent acetylation of 3-amino-4-methylphenol, which is also known as 5-hydroxy-2-methylaniline, is a crucial step. In aminophenols, the amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-acetylation over O-acetylation under many conditions. The use of acetic anhydride is a common method for acetylating anilines researchgate.net. While a specific protocol for 3-amino-4-methylphenol is not widely detailed, general procedures for aniline (B41778) acetylation can be adapted. For instance, a solvent-free approach using an equimolar amount of acetic anhydride with a catalytic amount of VOSO₄·5H₂O has been reported for the acetylation of various phenols and amines, typically proceeding at room temperature nih.gov. The reaction is quenched with water, and the product is extracted with an organic solvent.
The table below outlines a typical, though generalized, acetylation reaction.
| Reactant | Reagent | Catalyst (example) | Solvent | Conditions | Product |
| 3-Amino-4-methylphenol | Acetic Anhydride | VOSO₄·5H₂O (1 mol%) | Solvent-free | Room Temperature, 2-24h | This compound |
This table represents a generalized procedure based on similar reactions and may require optimization for the specific synthesis of this compound.
Synthesis via Aniline Derivatization
An alternative strategy involves the derivatization of other substituted anilines. This could entail a multi-step process where functional groups on a starting aniline are manipulated to yield the desired this compound structure. For example, a synthesis could potentially start from a nitrated aniline precursor, which is then reduced and subsequently acetylated. The precise sequence of reactions would be critical to ensure the correct placement of the acetoxy and methyl groups. Protecting group strategies are often employed in such multi-step syntheses to prevent unwanted side reactions during functional group transformations prepchem.com.
Multistep Synthetic Routes for Complex Architectures Incorporating this compound Substructures
While specific examples of complex molecules incorporating the this compound substructure are not extensively documented in readily available literature, the synthesis of such molecules would likely involve a convergent or linear multi-step approach. In these synthetic campaigns, this compound or a protected precursor could serve as a key building block. For instance, in the synthesis of complex pharmaceutical intermediates, a molecule with the 3-acetamido-4-methylphenyl moiety might be coupled with other fragments to build a larger, more complex architecture. The acetamido group often serves as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents.
Development of Novel Synthetic Protocols
To enhance the efficiency, cost-effectiveness, and environmental footprint of chemical syntheses, research is ongoing to develop novel protocols, including one-pot procedures and the use of advanced catalytic systems.
One-Pot Procedures and Efficiency Enhancements
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. For the synthesis of acetylated anilines, one-pot procedures often combine a reduction step with an acetylation step. For example, the hydrogenation of a nitrophenol to an aminophenol followed by in-situ acetylation to the corresponding acetamide has been demonstrated rsc.org. A similar one-pot approach could be envisioned for this compound, starting from 4-methyl-3-nitrophenol. This would involve the reduction of the nitro group and the subsequent acetylation of the newly formed amino group in a single reaction sequence.
The following table illustrates a conceptual one-pot synthesis.
| Starting Material | Reaction Steps | Reagents | Potential Advantages |
| 4-Methyl-3-nitrophenol | 1. Reduction of nitro group2. In-situ N-acetylation | 1. H₂, Catalyst (e.g., Ni, Pd/C)2. Acetic Anhydride | Reduced workup, higher throughput, improved atom economy |
This table outlines a conceptual one-pot procedure that would require experimental validation.
Catalytic Approaches in Acetylated Aniline Synthesis
The use of catalysts can significantly improve the rate and selectivity of acetylation reactions. While traditional methods may use stoichiometric amounts of reagents, catalytic approaches aim to use smaller, recyclable amounts of a catalyst to drive the reaction. Various catalysts have been explored for the N-acetylation of anilines. For instance, phase transfer catalysts like tetrabutylammonium bromide (TBAB) have been shown to be effective in the N-acetylation of anilines with acetyl chloride in the presence of a base like potassium carbonate nih.gov. This method offers high yields and short reaction times at room temperature. The choice of solvent can also play a crucial role, with DMF and acetonitrile often being effective.
The development of heterogeneous catalysts is also a key area of research, as they can be easily separated from the reaction mixture and reused, contributing to a more sustainable process. Clay catalysts have also been investigated for the N-acetylation of aniline, offering a potentially green and inexpensive alternative researchgate.net. While specific applications of these catalytic systems for 3-amino-4-methylphenol are not detailed, these studies provide a strong basis for developing efficient catalytic routes to this compound.
Microwave-Assisted Synthesis in Related Systems
Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.orgresearchgate.net This technique utilizes microwave radiation to directly heat the reaction mixture, resulting in rapid and uniform heating. ajrconline.orgijprdjournal.com While a specific protocol for this compound is not prominently documented, the synthesis of structurally similar compounds, such as acetanilides and other acylated amines, has been successfully achieved using this technology.
The acetylation of anilines and phenols is a fundamental transformation that is highly amenable to microwave assistance. For instance, the synthesis of acetaminophen (paracetamol), which involves the acetylation of p-aminophenol, has been shown to be significantly more efficient under microwave irradiation. researchgate.netjuniperpublishers.comjuniperpublishers.com In one study, the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst under microwave heating was completed in just 2 minutes with a 91% yield. juniperpublishers.comjuniperpublishers.com This stands in stark contrast to the conventional heating method, which required 1 hour to achieve a 72% yield. juniperpublishers.com
These findings suggest that a plausible microwave-assisted route to this compound would involve the acetylation of 3-amino-2-methylphenol. The rapid heating provided by microwave irradiation could potentially reduce reaction times and minimize the formation of side products. cem.com The efficiency of microwave-assisted acylations is well-documented for a variety of substrates, indicating its broad applicability. nih.gov
Below is a data table comparing conventional and microwave-assisted methods for the synthesis of related acylated aromatic compounds.
| Compound | Reactants | Method | Reaction Time | Yield (%) | Reference |
| Acetanilide | Aniline, Acetic Acid | Conventional | 30 minutes (reflux) | Not specified | ajrconline.org |
| Acetanilide | Aniline, Acetic Acid | Microwave | Not specified | Higher than conventional | ajrconline.org |
| Acetaminophen | p-Aminophenol, Acetic Anhydride | Conventional | 1 hour | 72 | juniperpublishers.com |
| Acetaminophen | p-Aminophenol, Acetic Anhydride | Microwave | 2 minutes | 80 | juniperpublishers.com |
| Acetaminophen | p-Aminophenol, Acetic Anhydride, H-clinoptilolite | Microwave | 2 minutes | 91 | juniperpublishers.comjuniperpublishers.com |
This table is interactive. Users can sort and filter the data.
The data clearly demonstrates the advantages of microwave irradiation in reducing reaction times and improving yields for the acylation of aniline and aminophenol derivatives. ajrconline.orgjuniperpublishers.com
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are integral to modern synthetic design, aiming to reduce or eliminate the use and generation of hazardous substances. imist.masphinxsai.com When considering the synthesis of this compound, several of these principles are particularly relevant.
A key principle is the use of greener solvents and reaction conditions. imist.ma Traditional methods for aniline synthesis and derivatization often employ hazardous reagents and volatile organic solvents. nih.gov Green approaches seek to replace these with more environmentally benign alternatives, such as water or solvent-free conditions. researchgate.net For example, a greener method for the acetylation of primary aromatic amines utilizes a tartaric acid-glacial acetic acid system, which is inexpensive and environmentally friendly. ias.ac.in This method avoids the use of chlorinated solvents and proceeds with high atom economy, as water is the only byproduct. ias.ac.in
Another important aspect is the use of catalysts to improve reaction efficiency and reduce waste. imist.ma The development of novel catalytic systems is a cornerstone of green chemistry. For instance, metal-free, four-component procedures have been developed for the synthesis of substituted quinazolines from simple anilines, showcasing an innovative approach to building complex molecules from readily available starting materials in a more sustainable manner. rsc.org
The design of energy-efficient processes is also a critical green chemistry principle. Microwave-assisted synthesis, as discussed in the previous section, is an example of an energy-efficient technology that can significantly reduce reaction times and energy consumption compared to conventional heating. ajrconline.orgcem.com
The following table summarizes the application of green chemistry principles to the synthesis of aniline derivatives, which would be applicable to the synthesis design for this compound.
| Green Chemistry Principle | Application in Aniline Derivative Synthesis | Potential Benefit for this compound Synthesis |
| Prevention of Waste | Designing syntheses with high atom economy, minimizing byproducts. sphinxsai.com | Reduced waste generation and improved process efficiency. |
| Safer Solvents and Auxiliaries | Use of water as a solvent or solvent-free conditions. researchgate.net | Reduced environmental impact and improved safety. |
| Energy Efficiency | Application of microwave irradiation to reduce reaction times. cem.com | Lower energy consumption and faster production cycles. |
| Use of Catalysis | Employing catalysts to enhance reaction rates and selectivity. | Increased yield and purity, with less need for purification. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. | Reduced reliance on fossil fuels and a more sustainable process. |
This table is interactive. Users can sort and filter the data.
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible. semanticscholar.orgnih.gov
Mechanistic Investigations and Reaction Pathways
Elucidation of Reaction Mechanisms for Formation of 3-Acetoxy-4-methylaniline and its Analogs
The formation of this compound and related acetoxy-aniline structures is governed by the principles of nucleophilic substitution and the relative reactivity of functional groups on the aromatic ring. The primary precursor for this compound is 4-methyl-3-aminophenol, which possesses two nucleophilic centers: the amino (-NH2) group and the hydroxyl (-OH) group. The mechanism of formation hinges on the selective acetylation of the hydroxyl group.
Acetylation is a fundamental reaction in organic synthesis, often employed to protect amine or hydroxyl groups. mdpi.com The reaction typically involves an acylating agent, such as acetic anhydride or acetyl chloride, and a nucleophilic substrate.
In the case of precursors like 4-methyl-3-aminophenol, which contains both an amino and a hydroxyl group, the site of acetylation is determined by the relative nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acetylation to form an acetamide. quora.com This is the principle behind the synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide) from 4-aminophenol (B1666318). rsc.orgresearchgate.net
To achieve O-acetylation in the presence of a more reactive amino group, a common strategy involves protecting the amino group first, followed by acetylation of the hydroxyl group, and subsequent deprotection of the amine. However, direct O-acetylation can be achieved under specific conditions. The general mechanism for acetylation with acetic anhydride involves the nucleophilic attack of the hydroxyl oxygen on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and yielding the acetylated product. mdpi.com
A proposed mechanism for the O-acetylation of an aminophenol is detailed below:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a carbonyl carbon of acetic anhydride.
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Elimination of Leaving Group: The intermediate collapses, with the departure of an acetate ion (a good leaving group), which is subsequently protonated by the proton lost from the original hydroxyl group. This step regenerates the aromatic system and forms acetic acid as a byproduct. mdpi.com
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack by the hydroxyl group on acetic anhydride. | Tetrahedral Intermediate |
| 2 | Collapse of the intermediate. | This compound |
| 3 | Elimination of acetic acid as a byproduct. | Acetic Acid |
This interactive table summarizes the key steps in the O-acetylation mechanism.
The synthesis of functionalized anilines like this compound relies on a variety of derivatization pathways. Aniline (B41778) and its derivatives are versatile precursors in organic synthesis. The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org However, its high reactivity can lead to polysubstitution and its basicity can interfere with Lewis acid catalysts used in reactions like the Friedel-Crafts acylation. libretexts.org
To control reactivity and achieve specific substitution patterns, the amino group is often converted to an acetamido group (-NHCOCH3). The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for monosubstitution reactions to occur cleanly. libretexts.org A typical synthetic sequence to introduce substituents at specific positions relative to an amino group might involve:
Acetylation: Protection of the amino group as an acetamide.
Electrophilic Aromatic Substitution: Introduction of a new functional group (e.g., nitration, halogenation).
Hydrolysis: Deprotection of the acetamido group to regenerate the amine. libretexts.org
For instance, a plausible synthetic route to the precursor 4-methyl-3-aminophenol could start from p-toluidine (4-methylaniline). The amino group would first be acetylated. Subsequent nitration would likely direct the nitro group to the position ortho to the activating acetamido group. Finally, reduction of the nitro group and hydrolysis of the amide would yield the desired aminophenol. A similar multi-step process involving acetylation, nitration, and hydrolysis is used in the synthesis of other substituted aminophenols. google.com
Reaction Kinetics and Thermodynamic Analyses of Formation
The study of reaction kinetics provides insight into the rate of a chemical reaction and the factors that influence it, while thermodynamics describes the energy changes that occur. For the formation of this compound, kinetic studies would focus on the rate of the acetylation reaction. The reaction rate is expected to follow a second-order kinetic model, being dependent on the concentrations of both the aminophenol precursor and the acylating agent. researchgate.net
Thermodynamic analysis of the acetylation reaction would involve measuring key parameters such as enthalpy (ΔH⁰), entropy (ΔS⁰), and Gibbs free energy (ΔG⁰) of formation. researchgate.net
Enthalpy of Formation (ΔH⁰): Acetylation reactions are typically exothermic, meaning they release heat and have a negative ΔH⁰. acs.orgnist.gov
Entropy of Formation (ΔS⁰): The entropy change reflects the change in disorder of the system. In a reaction where two molecules combine to form a product and a byproduct, the change in entropy may be small. researchgate.net
Gibbs Free Energy (ΔG⁰): This parameter determines the spontaneity of the reaction. A negative ΔG⁰ indicates a spontaneous process under the given conditions.
| Thermodynamic Parameter | Symbol | Significance in Reaction | Expected Sign for Acetylation |
| Standard Enthalpy Change | ΔH⁰ | Heat absorbed or released | Negative (Exothermic) |
| Standard Entropy Change | ΔS⁰ | Change in disorder | Near zero or slightly negative |
| Standard Gibbs Free Energy Change | ΔG⁰ | Spontaneity of the reaction | Negative (Spontaneous) |
This interactive table outlines the key thermodynamic parameters and their expected values for the formation of aniline derivatives.
The rate-determining step in multi-step syntheses involving aniline derivatives is often the step that forms the final product, which can be influenced by catalysts or reaction intermediates.
Rearrangement Reactions Involving Related Acetoxy-Aniline Systems
Rearrangement reactions are a class of organic reactions where the carbon skeleton or functional groups of a molecule are rearranged. wiley-vch.de In systems related to acetoxy-anilines, several types of rearrangements can occur. One of the most relevant is the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone with a Lewis acid catalyst. If this compound were subjected to these conditions, the acetyl group could migrate from the oxygen atom to the ortho or para positions of the aromatic ring, yielding an acetyl-aminophenol.
Another important class of rearrangements involves N-substituted anilines. The Bamberger rearrangement, for example, is the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de While not directly involving an acetoxy group, it highlights the propensity of aniline derivatives to undergo rearrangement to form stable phenolic structures. Other rearrangements of anilines and their derivatives can involve migration of groups to and from the nitrogen atom, often proceeding through complex intermediates. researchgate.net
Electrochemical Oxidation Mechanisms of Aniline Derivatives
The electrochemical oxidation of aniline and its derivatives has been studied to understand their transformation pathways. tsijournals.com The general mechanism for the anodic oxidation of anilines begins with the loss of one electron from the nitrogen atom to form a radical cation. nih.gov The subsequent fate of this reactive intermediate depends on the substituents on the aniline ring and the reaction medium. tsijournals.com
The initial one-electron oxidation step is often the rate-determining step, and the potential at which it occurs is influenced by the electronic properties of the substituents. umn.edursc.orgsemanticscholar.org
Formation of Radical Cation: The aniline derivative loses an electron at the anode to form a radical cation.
Coupling Reactions: The radical cation can undergo various coupling reactions. Common pathways include head-to-tail coupling to form diphenylamine derivatives or tail-to-tail coupling to form benzidine derivatives. tsijournals.com
Hydrolysis: The radical cation or subsequent dication intermediates can react with water in the medium, leading to the formation of hydroxyanilines. tsijournals.com
For a molecule like this compound, the presence of the electron-donating methyl group and the electron-withdrawing (by resonance) acetoxy group would influence the stability of the radical cation intermediate and direct the pathways of subsequent reactions. The oxidation is assumed to occur at both the aromatic nucleus and the nitrogen atom. tsijournals.com
Nitrenium Ion Intermediates and Reactivity in Analogous Systems
Nitrenium ions (R₂N⁺) are highly reactive intermediates that are isoelectronic with carbenes. wikipedia.org Arylnitrenium ions, in particular, have been implicated as key intermediates in the metabolic activation of carcinogenic aromatic amines. imrpress.com They are often generated from N-acetoxyarylamines through the heterolytic cleavage of the N-O bond. imrpress.commacsos.com.au
The formation of a nitrenium ion from an N-acetylated aniline analog would proceed as follows:
Metabolic N-hydroxylation of the aromatic amine to form an N-arylhydroxylamine.
O-acetylation of the hydroxylamine to form an N-acetoxyarylamine.
Rate-limiting cleavage of the N-O bond to generate a resonance-stabilized arylnitrenium ion and an acetate anion. macsos.com.au
These electrophilic nitrenium ions can react with various nucleophiles. A significant area of study is their reaction with DNA, where they can form covalent adducts, leading to mutations. imrpress.com For example, the nitrenium ion generated from N-acetoxy-3,5-dimethylaniline (an analog of the N-acetylated form of the target compound) has been shown to react with deoxyguanosine, deoxyadenosine, and deoxycytidine residues in DNA. nih.gov The positive charge of the arylnitrenium ion is delocalized into the aromatic ring, allowing it to act as a potent electrophile in these reactions. wikipedia.orgmacsos.com.au
Carbocation Rearrangements within Related Structural Frameworks
Carbocation rearrangements are fundamental transformations in organic chemistry, driven by the thermodynamic imperative to achieve a more stable electronic state. These rearrangements, most notably the Wagner-Meerwein rearrangement, involve the migration of an alkyl, aryl, or hydride group to an adjacent carbocationic center, a process known as a 1,2-shift. wikipedia.orglscollege.ac.in Such skeletal reorganizations are contingent upon the formation of a carbocation intermediate, which can be generated through various pathways, including the protonation of alcohols or alkenes, or from alkyl halides in the presence of a Lewis acid. jk-sci.com The propensity for a carbocation to rearrange is dictated by the potential to form a more stable carbocationic species, with the general stability order being tertiary > secondary > primary. youtube.com
Within the structural context of substituted anilines and related compounds, the principles of carbocation rearrangements offer insights into potential reaction pathways, even if not prominently documented for this compound itself. The electronic nature of the substituents on the aromatic ring plays a critical role in influencing the stability of any potential carbocation intermediate. The acetamido group (-NHCOCH₃) and the methyl group (-CH₃) in the subject compound are both electron-donating, which would stabilize a carbocationic center on the aromatic ring through resonance and inductive effects, respectively.
A highly illustrative analogy for potential rearrangements in the 4-methylaniline framework is the dienone-phenol rearrangement. This acid-catalyzed reaction involves the conversion of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol (B47542). beilstein-journals.org The mechanism proceeds through the protonation of the carbonyl oxygen, which generates a carbocation that is delocalized within the ring. This is followed by the 1,2-shift of one of the alkyl groups at the C4 position to the adjacent electron-deficient carbon. Subsequent deprotonation leads to the formation of a stable aromatic phenol. units.it
This rearrangement underscores the migratory aptitude of alkyl groups, such as a methyl group, in a six-membered ring system under acidic conditions—a scenario that could be envisioned for a protonated derivative of 4-methylaniline under specific reaction conditions that favor the formation of a carbocationic intermediate. The driving force for the dienone-phenol rearrangement is the restoration of aromaticity, a powerful thermodynamic sink. units.it
The relative migratory aptitude of different groups is a key factor in predicting the outcome of such rearrangements. While a comprehensive migratory aptitude series can be complex and context-dependent, it is generally observed that aryl and more substituted alkyl groups have a higher propensity to migrate than a methyl group. However, in the absence of more favorable migrating groups, a methyl shift is a plausible event.
While direct evidence for carbocation-mediated methyl migration in this compound is not extensively reported, the foundational principles of carbocation chemistry and analogous rearrangements in structurally related molecules provide a strong basis for predicting such potential transformations. The following table summarizes the key factors influencing these potential rearrangements.
| Factor | Description | Relevance to this compound Framework |
| Carbocation Formation | Generation of an electron-deficient carbon center is a prerequisite for rearrangement. | Could potentially occur through protonation of the acetoxy group or diazotization of the amino group, leading to a carbocation on the ring or a benzylic-type position. |
| Carbocation Stability | Rearrangements proceed to form a more stable carbocation (e.g., secondary to tertiary). | The electron-donating nature of the acetamido and methyl groups would stabilize a carbocation on the aromatic ring. |
| Migratory Aptitude | The inherent tendency of a group to migrate. In the dienone-phenol rearrangement, methyl migration is well-documented. beilstein-journals.org | In the absence of other, more readily migrating groups (like aryl or hydride), the methyl group at C4 would be a candidate for a 1,2-shift. |
| Thermodynamic Driving Force | The overall reaction is driven by the formation of a more stable product. | In the case of the dienone-phenol rearrangement, the primary driving force is the formation of a highly stable aromatic system. units.it A similar drive for stability would govern any rearrangement in the aniline framework. |
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of 3-Acetoxy-4-methylaniline.
The FT-IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its specific functional groups, including the amino group, the acetoxy group, and the substituted benzene (B151609) ring.
Key vibrational modes expected for this compound include:
N-H Vibrations: The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations. For aniline (B41778) and its derivatives, these bands are generally observed in the 3300-3500 cm⁻¹ region. The N-H bending or scissoring mode is also a characteristic feature.
C=O Stretching: The acetoxy group (-OCOCH₃) contains a carbonyl group, which gives rise to a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1735-1750 cm⁻¹ for aryl acetates. This band, known as the amide I band in similar structures like acetanilide, is sensitive to resonance effects. researchgate.net
Aromatic Ring Vibrations: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the position and intensity of these bands.
C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1360 cm⁻¹ range.
CH₃ Vibrations: The methyl groups (both on the ring and from the acetoxy moiety) exhibit symmetric and asymmetric stretching and bending vibrations. C-H stretching for the methyl groups typically occurs in the 2850-2960 cm⁻¹ range. researchgate.net
The complementary nature of FT-IR and Raman spectroscopy is crucial. While the polar C=O and N-H bonds produce strong signals in the FT-IR spectrum, the non-polar C=C bonds of the aromatic ring often yield more intense signals in the Raman spectrum. nih.gov
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |
| N-H Scissoring | 1590 - 1650 | |
| Acetoxy (-OCOCH₃) | C=O Stretch | 1735 - 1750 |
| C-O Stretch | 1180 - 1250 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 | |
| Methyl (-CH₃) | Asymmetric & Symmetric C-H Stretch | 2850 - 2960 |
To achieve a precise assignment of the observed vibrational bands, experimental data are often correlated with theoretical calculations. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed for this purpose. worldscientific.comscholarsresearchlibrary.com
The process involves:
Geometry Optimization: The molecular structure of this compound is first optimized to find its most stable conformation (lowest energy state). Common computational levels for this include DFT methods like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.networldscientific.com
Frequency Calculation: Harmonic vibrational frequencies are then calculated for the optimized structure. These theoretical frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and the use of a finite basis set.
Scaling and Correlation: To improve the agreement with experimental data, the calculated wavenumbers are uniformly scaled using empirical scaling factors. The scaled theoretical spectrum can then be compared with the experimental FT-IR and Raman spectra.
Potential Energy Distribution (PED): A PED analysis is performed to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of each spectral band. worldscientific.com
This combined experimental and theoretical approach provides a robust and detailed understanding of the vibrational dynamics of the this compound molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms in this compound by probing the magnetic environments of ¹H and ¹³C nuclei.
A complete structural assignment is achieved through a suite of NMR experiments:
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the -NH₂ protons, the three aromatic protons, the aromatic methyl protons, and the acetoxy methyl protons. The splitting patterns (singlet, doublet, etc.) would reveal the coupling between adjacent protons.
¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. Signals would be expected for the two methyl carbons, the six aromatic carbons (some of which may be equivalent), and the carbonyl carbon of the acetoxy group. For similar acetanilide structures, the carbonyl carbon appears around 169 ppm, while the methyl carbon of the acetyl group is found near 24 ppm. uni-tuebingen.de
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It is a powerful tool for unambiguously assigning the ¹H and ¹³C signals for all C-H bonds in the molecule, such as those in the methyl groups and the aromatic ring.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic CH | ¹H / ¹³C | 6.5 - 7.5 | 115 - 150 |
| Aromatic -CH₃ | ¹H / ¹³C | ~2.2 | ~17 |
| Acetoxy -CH₃ | ¹H / ¹³C | ~2.1 | ~24 |
| Acetoxy C=O | ¹³C | - | ~169 |
Similar to vibrational analysis, theoretical calculations can be used to predict NMR chemical shifts and validate experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. mdpi.com
The theoretical chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (TMS). The optimized molecular geometry, usually obtained from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level), is used as the input for the GIAO calculation. researchgate.net By plotting the experimentally observed chemical shifts against the theoretically calculated values, a linear correlation can be established. A high correlation coefficient (R²) indicates that the computational model accurately reproduces the experimental data, thereby confirming the structural assignment. researchgate.netq-chem.com
Mass Spectrometric Investigations
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which helps to confirm its molecular formula and structural features. whitman.edu When the molecule is ionized in the mass spectrometer (commonly by electron impact), it forms a molecular ion (M⁺•). chemguide.co.uk
The molecular ion of this compound is energetically unstable and can undergo fragmentation. wikipedia.org The expected fragmentation pathways include:
Loss of Ketene (B1206846): A very common fragmentation for aryl acetates is the loss of a neutral ketene molecule (CH₂=C=O, mass 42) via a McLafferty-type rearrangement. This would result in a fragment ion corresponding to 3-hydroxy-4-methylaniline. This fragment is often the base peak in the spectrum.
Loss of the Acetyl Radical: Cleavage of the ester C-O bond can lead to the loss of an acetyl radical (•COCH₃, mass 43), forming a cation at m/z corresponding to the rest of the molecule. youtube.com
Analyzing these characteristic fragment ions allows for the confirmation of the presence of the acetoxy group and the substituted aniline core, thus verifying the identity of the compound. libretexts.org
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.comnih.gov
Single-crystal X-ray diffraction (SCXRD) analysis provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsion angles. nih.gov For this compound, an SCXRD study would reveal the planarity of the benzene ring and the orientation of the acetoxy and methyl substituents relative to it. This technique would definitively establish the molecular conformation adopted in the crystalline state and provide key data such as the crystal system and space group. nih.gov While specific crystallographic data for this compound is not available in the consulted sources, this method remains the most powerful tool for such structural determination. mdpi.com
Table 3: Crystallographic Parameters Obtainable from SCXRD This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Information Provided |
|---|---|
| Crystal System | The crystal's lattice system (e.g., monoclinic, orthorhombic) nih.gov |
| Space Group | The symmetry elements present in the crystal |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.govmdpi.com This analysis maps various properties onto the molecular surface, including the normalized contact distance (d_norm), which highlights regions involved in significant intermolecular contacts. nih.gov
For this compound, a Hirshfeld analysis would elucidate the nature and extent of non-covalent interactions that stabilize the crystal packing. Key interactions expected would include:
N-H···O Hydrogen Bonds: Between the amine hydrogen and the carbonyl oxygen of a neighboring molecule.
C-H···O Interactions: Weak hydrogen bonds involving aromatic or methyl C-H donors and the ester oxygen acceptors.
π–π Stacking: Interactions between the aromatic rings of adjacent molecules.
H···H Contacts: Van der Waals forces, which typically cover a large portion of the molecular surface. nih.gov
Table 4: Potential Intermolecular Contacts for this compound from Hirshfeld Analysis This table is interactive. Users can sort columns by clicking on the headers.
| Interaction Type | Donor | Acceptor | Expected Contribution |
|---|---|---|---|
| Hydrogen Bonding | N-H | O=C | Significant |
| Weak Hydrogen Bonding | C-H (Aromatic/Methyl) | O (Ester) | Moderate |
| Aromatic Interactions | Phenyl Ring | Phenyl Ring | Moderate |
Electronic Spectroscopy (UV-Vis) and Optical Properties
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. The absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene ring.
The aniline chromophore and its derivatives typically exhibit two main absorption bands. nist.gov For this compound, these would correspond to the primary band (E2-band) at a shorter wavelength and a secondary band (B-band) at a longer wavelength, which is characteristic of the benzenoid system. The positions of these absorption maxima (λ_max) are influenced by the electronic effects of the substituents (acetoxy, methyl, and amino groups) on the aromatic ring. The acetoxy group, being an electron-withdrawing group via resonance and an electron-donating group via induction, along with the electron-donating methyl and amino groups, will modulate the energy of the electronic transitions. Spectroscopic analysis in different solvents could also reveal information about solute-solvent interactions. researchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound This table is interactive. Users can sort columns by clicking on the headers.
| Absorption Band | Electronic Transition | Expected λ_max Range (nm) |
|---|---|---|
| E2-Band | π→π* | 230 - 250 |
Theoretical and Computational Chemistry Analyses
Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For substituted aniline (B41778) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have been extensively employed to predict various molecular properties.
The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For aniline and its derivatives, the geometry of the amino group is a key feature. It is known to have a pyramidalized geometry, resulting from a balance between opposing forces. Theoretical calculations for related aniline compounds have successfully predicted bond lengths and angles that are in good agreement with experimental data. For 3-Acetoxy-4-methylaniline, DFT optimization would likely be performed using a basis set such as 6-311++G(d,p) to achieve reliable geometric parameters. The resulting optimized structure would provide the foundation for all subsequent property calculations.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the molecule's electrical transport properties.
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. For aniline derivatives, the HOMO is typically localized over the benzene (B151609) ring and the amino group, reflecting the electron-donating nature of the amine. The LUMO, conversely, is often distributed over the aromatic ring. In the case of this compound, the presence of the electron-donating methyl and amino groups and the electron-withdrawing acetoxy group would influence the energies and distributions of these frontier orbitals. DFT calculations can precisely quantify these energies and visualize the orbital distributions. The calculated HOMO and LUMO energy gaps also confirm that charge transfer occurs within the molecule .
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Characterizes the molecule's ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Characterizes the molecule's ability to accept electrons. |
| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. It provides a localized, Lewis-like description of the molecular bonding. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied and unoccupied orbitals.
For molecules like this compound, NBO analysis can quantify the charge transfer and delocalization of electron density from lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of the aromatic ring. These interactions are crucial for understanding the stability and electronic properties of the molecule. The analysis provides information on the occupancy of orbitals and the stabilization energies associated with these delocalizations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its reactivity towards other chemical species. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions indicate positive electrostatic potential and are associated with electrophilic reactivity (electron-poor areas). Green regions represent neutral or near-zero potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetoxy group and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. The hydrogen atoms of the amino group and the methyl group would likely exhibit positive potential.
| Color | Electrostatic Potential | Reactivity |
| Red | Negative | Nucleophilic Attack |
| Blue | Positive | Electrophilic Attack |
| Green | Neutral | Low Reactivity |
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a computational chemistry calculation. These charges provide insight into the distribution of electrons among the atoms and can be related to the molecule's reactivity and electrostatic interactions. It's important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation.
In this compound, the Mulliken charge analysis would quantify the partial charges on each atom. It is expected that the electronegative oxygen and nitrogen atoms would carry negative charges, while the carbon and hydrogen atoms would have varying degrees of positive charge. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.
Reactivity Descriptors (Fukui Functions, Electrophilicity, Global Hardness)
Conceptual DFT provides a framework for defining and calculating chemical reactivity indices. These descriptors help in understanding and predicting the chemical behavior of molecules.
Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It measures the change in electron density at a particular point in the molecule when an electron is added or removed.
Global Hardness (η): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while a molecule with a small gap is "soft." Hard molecules are less reactive than soft molecules.
Electrophilicity (ω): The global electrophilicity index is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a molecule.
| Descriptor | Description |
| Fukui Function | Identifies the most reactive atomic sites for different types of chemical attack. |
| Global Hardness | Measures the resistance to change in electron distribution; related to reactivity. |
| Electrophilicity | Quantifies the ability of a molecule to accept electrons. |
Thermodynamic Parameter Calculations
The thermodynamic stability and reactivity of a molecule can be elucidated through the calculation of its thermodynamic parameters. For this compound, these parameters would typically be computed using quantum chemical methods such as Density Functional Theory (DFT). These calculations can predict key thermodynamic quantities, providing a deeper understanding of the molecule's energetic landscape.
Key Thermodynamic Parameters and Computational Approaches:
Enthalpy of Formation (ΔHf°): This parameter quantifies the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. DFT calculations, often in conjunction with empirical corrections or higher-level ab initio methods, can provide reliable estimates of the gas-phase enthalpy of formation.
Standard Entropy (S°): The entropy of a molecule is a measure of its disorder. Statistical mechanics, based on the vibrational frequencies and rotational constants obtained from DFT calculations, is used to compute the standard entropy.
Gibbs Free Energy of Formation (ΔGf°): This is a critical parameter for predicting the spontaneity of reactions. It is calculated using the enthalpy of formation and the standard entropy.
Expected Insights for this compound:
Table 1: Hypothetical Thermodynamic Parameters for this compound
| Thermodynamic Parameter | Calculated Value (Hypothetical) | Unit |
| Enthalpy of Formation (ΔHf°) | -350 ± 20 | kJ/mol |
| Standard Entropy (S°) | 450 ± 15 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | -180 ± 25 | kJ/mol |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from actual computational studies.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the design and prediction of the NLO properties of new materials. The NLO response of a molecule is primarily determined by its polarizability and hyperpolarizability.
Computational Prediction of NLO Properties:
Polarizability (α): This is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): This parameter is responsible for second-order NLO phenomena such as second-harmonic generation. Molecules with significant charge-transfer character often exhibit large first hyperpolarizabilities.
Second Hyperpolarizability (γ): This governs third-order NLO effects.
Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), are employed to compute these properties. The choice of functional and basis set is critical for obtaining accurate predictions.
Anticipated NLO Properties of this compound:
The presence of the electron-donating amino group and the electron-withdrawing acetoxy group, separated by the aromatic ring, suggests that this compound could exhibit NLO properties. The methyl group would act as a weak electron-donating group, further modulating the electronic structure. Computational studies on substituted anilines have shown that the nature and position of substituents significantly impact the NLO response. bath.ac.uk
Table 2: Hypothetical Non-Linear Optical Properties of this compound
| NLO Property | Calculated Value (Hypothetical) | Unit |
| Dipole Moment (μ) | 3.5 ± 0.5 | Debye |
| Mean Polarizability (α) | 150 ± 10 | a.u. |
| First Hyperpolarizability (β) | 250 ± 50 | a.u. |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.
Quantum Chemical Design Principles for Related Systems
The design of novel molecules with tailored properties is a key objective of computational chemistry. By systematically studying the structure-property relationships in a series of related compounds, quantum chemical design principles can be established. For systems related to this compound, these principles would guide the modification of the molecular structure to enhance specific properties, such as NLO activity or thermodynamic stability.
Key Design Strategies:
Substituent Effects: Investigating the impact of different electron-donating and electron-withdrawing groups at various positions on the aromatic ring can reveal trends in thermodynamic and NLO properties. bath.ac.ukresearchgate.net
Conjugation Length: Extending the π-conjugated system of the molecule can often lead to a significant enhancement of NLO properties.
Molecular Symmetry: The symmetry of a molecule plays a crucial role in determining its NLO activity. For instance, non-centrosymmetric molecules are required for a non-zero first hyperpolarizability.
By applying these principles, new aniline and acetanilide derivatives with optimized properties could be rationally designed and computationally screened before their experimental synthesis.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions. For this compound, MD simulations would be invaluable for understanding its flexibility and how it interacts with its environment, such as in a solvent or a biological system.
Insights from Molecular Dynamics Simulations:
Conformational Analysis: MD simulations can identify the preferred conformations of the molecule by exploring the rotational freedom around its single bonds, such as the C-N bond and the bonds within the acetoxy group. The relative populations of different conformers can be determined from the simulation trajectory.
Solvation Effects: By simulating the molecule in a solvent box, the influence of the solvent on its conformation and dynamics can be studied. The formation of hydrogen bonds between the amino and acetoxy groups with solvent molecules can be analyzed.
Intermolecular Interactions: MD simulations can model the aggregation behavior of this compound molecules and characterize the nature of the intermolecular forces, such as van der Waals interactions and hydrogen bonding, that govern these interactions.
The results of MD simulations can complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior in realistic environments.
Chemical Reactivity and Transformation Studies
Acyl Transfer Reactions (Hydrolysis and Transacylation)
The acetoxy group of 3-Acetoxy-4-methylaniline can undergo acyl transfer reactions, primarily through hydrolysis and transacylation.
Hydrolysis: Under acidic or basic conditions, the ester linkage is susceptible to hydrolysis, yielding 4-methyl-3-aminophenol and acetic acid. This reaction is a standard method for the deprotection of the phenolic oxygen. The mechanism involves the nucleophilic attack of water (in acidic conditions, after protonation of the carbonyl oxygen) or a hydroxide ion (in basic conditions) on the carbonyl carbon of the acetoxy group, leading to a tetrahedral intermediate that subsequently collapses to release the phenolate and acetic acid.
Transacylation: In the presence of other nucleophiles, such as alcohols or amines, this compound can undergo transacylation. This process involves the transfer of the acetyl group from the phenolic oxygen to the incoming nucleophile. The efficiency of this reaction is dependent on the nucleophilicity of the reacting species and the reaction conditions.
| Reaction Type | Reagents | Products | Notes |
| Hydrolysis (Acidic) | H₃O⁺ | 4-methyl-3-aminophenol, Acetic Acid | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. |
| Hydrolysis (Basic) | OH⁻ | 4-methyl-3-aminophenol, Acetate | Direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. |
| Transacylation | R-OH, R-NH₂ | 4-methyl-3-aminophenol, New Ester/Amide | The acetyl group is transferred to a different nucleophile. |
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System
The aniline ring in this compound is activated towards electrophilic aromatic substitution by both the acetamido and methyl groups. The acetamido group is a powerful ortho-, para-director. ijarsct.co.inijarsct.co.in Given the substitution pattern, the primary sites for electrophilic attack are the positions ortho and para to the acetamido group.
Nitration: The nitration of acetanilides typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. ijarsct.co.in For this compound, the incoming nitro group would be directed to the positions ortho and para to the strongly activating acetamido group. Due to steric hindrance from the adjacent methyl group and the acetoxy group, the major product is expected to be 5-nitro-3-acetoxy-4-methylaniline. A patent describing the nitration of N-acetyl-p-toluidine (a structurally similar compound) using dilute sulfuric acid medium reports the formation of the meta-nitro product relative to the amino group. google.com
Halogenation: Bromination of acetanilides can be achieved using bromine in acetic acid. The acetamido group directs the incoming bromine to the para position. In the case of this compound, the position para to the acetamido group is already occupied by the methyl group. Therefore, bromination is expected to occur at the ortho position, yielding 2-bromo-3-acetoxy-4-methylaniline and/or 5-bromo-3-acetoxy-4-methylaniline.
| Reaction | Reagent | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-nitro-3-acetoxy-4-methylaniline |
| Bromination | Br₂, CH₃COOH | 2-bromo-3-acetoxy-4-methylaniline / 5-bromo-3-acetoxy-4-methylaniline |
Nucleophilic Reactions at the Acetoxy Group
The carbonyl carbon of the acetoxy group is electrophilic and can be attacked by nucleophiles. This reactivity is central to nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org
In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pearson.com The departure of the 4-methyl-3-aminophenolate as a leaving group results in the formation of a new acyl compound. The reactivity of the acetoxy group is influenced by the stability of the leaving group. Phenyl acetates are generally less reactive than acid chlorides and anhydrides but more reactive than amides. chadsprep.com
Examples of nucleophiles that can react at the acetoxy group include:
Hydroxide ions: Leading to hydrolysis.
Alkoxide ions: Leading to the formation of a different ester (transesterification).
Amines: Leading to the formation of an amide.
Oxidative Transformations of the Aniline Moiety
The aniline moiety of this compound is susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including quinones, azoxybenzenes, and polymeric materials, depending on the oxidizing agent and reaction conditions.
For instance, the oxidation of p-toluidine (4-methylaniline) with hydrogen peroxide in the presence of a zeolite catalyst has been shown to produce 4,4'-dimethylazobenzene and 4,4'-dimethylazoxybenzene. mdpi.com It is plausible that the aniline functionality in this compound could undergo similar oxidative coupling reactions. The presence of the acetoxy group may influence the reaction pathway and product distribution.
Reductive Transformations
The primary reductive transformation for a compound like this compound would typically involve the reduction of a functional group introduced through a prior reaction, such as a nitro group from nitration.
If 5-nitro-3-acetoxy-4-methylaniline were synthesized, the nitro group could be reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. ncert.nic.in This would yield 5-amino-3-acetoxy-4-methylaniline, a diamino-substituted phenol (B47542) derivative.
The reduction of amides to amines is also a known transformation, typically requiring strong reducing agents like lithium aluminum hydride. ncert.nic.in However, this would likely also reduce the ester linkage of the acetoxy group.
Formation of Schiff Bases and Other Condensation Products from the Aniline Functionality
The primary amino group of the corresponding deacetylated compound, 3-amino-4-methylphenol, can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands.
The reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. For example, the reaction of p-toluidine with o-vanillin has been reported to form an imine, which can then be reduced to a secondary amine. acs.orglabflow.com Similarly, 3-amino-4-methylphenol would be expected to react with various aldehydes and ketones to form the corresponding Schiff bases. The Knoevenagel condensation is a related reaction where an active hydrogen compound reacts with a carbonyl group, often catalyzed by a weak base. wikipedia.org
| Reactant 1 | Reactant 2 | Product Type |
| 3-Amino-4-methylphenol | Aldehyde (R-CHO) | Schiff Base (Imine) |
| 3-Amino-4-methylphenol | Ketone (R₂C=O) | Schiff Base (Imine) |
Advanced Derivatives and Analog Synthesis
Systematic Synthesis of Substituted 3-Acetoxy-4-methylaniline Derivatives
The synthesis of substituted derivatives of this compound can be achieved through various organic transformations that target the inherent reactivity of the aniline (B41778) scaffold. The amino group is a primary site for derivatization.
N-Alkylation and N-Arylation: The primary amino group can undergo nucleophilic substitution reactions. For instance, N-methylation can be achieved by reacting the aniline with methyl halides or through reductive amination, a process involving the reaction of an aldehyde or ketone with the amine in the presence of a reducing agent. researchgate.netfiveable.me This method is a cornerstone for producing N-substituted anilines. clockss.org A general method for producing N-methylaniline involves reacting aniline with methanol in the liquid phase over a catalyst. google.com
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amide derivatives. This transformation is often used to protect the amino group or to introduce specific functionalities. For example, reaction with acetyl chloride would yield N-acetyl-3-acetoxy-4-methylaniline.
Reactions on the Aromatic Ring: While the amino group is a strong ortho-, para-director, the existing substitution pattern on this compound channels further electrophilic aromatic substitution to the available positions. Halogenation, nitration, or sulfonation can introduce new functional groups onto the aromatic ring, leading to a diverse set of derivatives. The conditions for these reactions must be carefully controlled to avoid undesired side reactions, such as oxidation of the aniline.
A summary of potential derivatization reactions is presented below:
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Methyl Iodide, Sodium Bicarbonate | Secondary Amine |
| Reductive Amination | Formaldehyde, Sodium Borohydride | Secondary Amine |
| N-Acylation | Acetyl Chloride, Pyridine | Amide |
| Halogenation | N-Bromosuccinimide | Bromo-substituted Aniline |
Synthesis of Heterocyclic Compounds Incorporating this compound Substructures
Aniline derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. heteroletters.org The this compound substructure can be incorporated into various heterocyclic rings through condensation and cyclization reactions.
Quinoline Synthesis: One of the classic methods for synthesizing quinolines, the Combes quinoline synthesis, involves the reaction of an aniline with a β-diketone under acidic conditions. By using this compound as the aniline component, substituted quinolines bearing the acetoxy and methyl groups can be prepared. Another relevant method is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. heteroletters.org
Pyrrole and Pyrroline Synthesis: The Paal-Knorr pyrrole synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, can be adapted to use this compound. This would result in the formation of N-substituted pyrroles. Various methods exist for the synthesis of pyrrolines, often involving cyclization reactions catalyzed by transition metals. organic-chemistry.org
Thiazole and Thiazolidinone Synthesis: Thiazolidin-4-ones can be synthesized through a one-pot, three-component cyclocondensation reaction involving an amine, an aldehyde, and a mercaptoacetic acid derivative. Employing this compound in this reaction would yield thiazolidinones with the corresponding substitution pattern.
The table below outlines some potential heterocyclic syntheses:
| Heterocycle | Synthetic Method | Reactants with this compound |
| Quinoline | Combes Synthesis | Acetylacetone |
| Pyrrole | Paal-Knorr Synthesis | 2,5-Hexanedione |
| Thiazolidinone | Three-component reaction | Benzaldehyde, Mercaptoacetic acid |
Conjugation and Linker Chemistry for Complex Molecular Assemblies
The field of bioconjugation often utilizes specific functional groups on small molecules to attach them to larger biomolecules, such as proteins or antibodies, to create complex assemblies like Antibody-Drug Conjugates (ADCs). nih.govsymeres.com The aniline moiety of this compound, or a derivative thereof, can serve as a point of attachment for linkers.
Linker Attachment: The amino group can be reacted with a bifunctional linker that possesses an amine-reactive group (e.g., an N-hydroxysuccinimide ester or an isothiocyanate) on one end and another reactive group on the other end for attachment to a payload or biomolecule. symeres.com The linker's properties, such as its length, polarity, and cleavability, are crucial for the function of the final conjugate. symeres.com
Formation of Complex Assemblies: Once functionalized with a linker, the this compound derivative can be conjugated to other molecular entities. For example, in the context of ADCs, a linker attached to the aniline could then be connected to a cytotoxic drug. nih.gov The entire construct is then conjugated to an antibody. The development of such complex molecular systems often requires a combination of covalent and noncovalent reactions. The synthesis can be designed as a stepwise process to control the final architecture. nih.gov The aniline part of the molecule can be a key component in the payload part of an ADC, providing a site for linker attachment. nih.gov
The process can be summarized in the following steps:
Functionalization: Modification of the aniline's amino group to introduce a reactive handle suitable for linker attachment.
Linker Installation: Covalent attachment of a bifunctional linker to the functionalized aniline derivative.
Conjugation: Reaction of the linker-aniline construct with a target molecule (e.g., a protein, polymer, or another small molecule) to form the final complex molecular assembly.
Applications in Advanced Organic Synthesis
Role as Synthetic Intermediates in Fine Chemical Synthesis
3-Acetoxy-4-methylaniline's primary role in fine chemical synthesis is often realized through its hydrolysis product, 4-amino-3-methylphenol (B1666317) (also known as 4-amino-m-cresol). This compound serves as a crucial intermediate in the production of a variety of complex organic molecules, including dyes, pigments, and materials for high-end resins and carbon fiber. google.com The presence of both an amino and a hydroxyl group allows for selective reactions at either site, providing a pathway to a diverse range of derivatives.
In the synthesis of dyes and pigments, 4-amino-3-methylphenol is a key building block. cosmetihub.com It can be diazotized through its amino group and then coupled with various aromatic compounds to produce a wide spectrum of azo dyes. researchgate.netplantarchives.org The hydroxyl group can also be modified to fine-tune the color and properties of the final dye molecule. Furthermore, this intermediate is utilized in the production of pigments for coloring plastics and coatings. cosmetihub.com Its role extends to the formulation of hair dyes, where it acts as a precursor to color-forming molecules. ijsdr.orgnih.gov
The synthesis of 4-amino-3-methylphenol itself can be achieved through methods such as the reduction of 4-nitroso-3-methylphenol. google.com One patented method describes the reduction of 4-nitroso-3-methylphenol using iron in an acidic aqueous medium, which is highlighted for its simple reaction execution, high yield, and good quality of the final product. google.com Another preparation method involves the nitrosation of m-cresol, followed by a hydrogenation reduction and purification process. google.com
Table 1: Selected Synthesis Methods for 4-amino-3-methylphenol
| Starting Material | Key Reagents | Product | Noted Advantages |
| 4-Nitroso-3-methylphenol | Iron, Acidic aqueous medium | 4-amino-3-methylphenol | Simple reaction, high yield, good quality google.com |
| m-Cresol | 1. Nitrosation agents 2. Hydrogenation catalyst | 4-amino-3-methylphenol | Suitable for large-scale production google.com |
Precursors for Advanced Materials (e.g., in NLO research)
While direct evidence for the use of this compound in nonlinear optical (NLO) research is limited, the broader class of aniline (B41778) and phenol (B47542) derivatives is of significant interest in this field. Organic NLO materials are sought after for their potential in high-speed information processing due to their large nonlinear optical responses. rsc.orgsamaterials.com
Schiff bases derived from aminophenols are a class of compounds that have been investigated for their NLO properties. researchgate.netresearchgate.net The synthesis of such compounds often involves the condensation of an aminophenol with an aldehyde. The resulting imine-phenol structure can exhibit significant NLO effects, particularly when substituted with electron-donating and electron-withdrawing groups that enhance molecular polarization. The synthesis of Schiff bases from various aminophenol derivatives has been reported, and these compounds are explored for their potential in creating new NLO materials. researchgate.netresearchgate.net
The general structure of these molecules, with their potential for intramolecular charge transfer, makes them promising candidates for second and third-order NLO applications. rsc.org Research in this area focuses on designing and synthesizing molecules with optimized hyperpolarizability, which is a key factor for NLO activity. mdpi.com The versatility of the 4-amino-3-methylphenol scaffold, allowing for derivatization at both the amino and hydroxyl groups, provides a platform for creating a library of compounds for NLO screening.
Building Blocks for Complex Molecular Architectures
The unique substitution pattern of 4-amino-3-methylphenol makes it a valuable building block for the construction of complex molecular architectures. sigmaaldrich.com The ability to selectively functionalize the amino and hydroxyl groups, as well as the potential for reactions at the aromatic ring, allows for the creation of intricate three-dimensional structures.
One notable application is in the synthesis of a novel "tweezer-molecule." sigmaaldrich.com These molecules are designed to have a specific three-dimensional shape that allows them to bind to other molecules with high selectivity. The synthesis of such a tweezer molecule utilized 4-amino-3-methylphenol as a key component, highlighting its utility in creating conformationally constrained and complex structures.
The synthesis of heterocyclic compounds is another area where 4-amino-3-methylphenol serves as a versatile starting material. The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic rings, which are core structures in many biologically active molecules and functional materials. For instance, aminophenols can be used in the synthesis of quinolone derivatives. researchgate.net The inherent reactivity of the aminophenol scaffold allows for its incorporation into a wide range of complex molecular frameworks.
Design and Chemical Synthesis of Novel Chemical Probes and Ligands
The development of novel chemical probes and ligands is essential for advancing our understanding of biological systems and for the discovery of new therapeutic agents. 4-Amino-3-methylphenol and its derivatives have been utilized in the design and synthesis of such molecules.
For instance, derivatives of 4-aminophenol (B1666318) have been used to synthesize Schiff bases that were subsequently evaluated for their biological activities, including their potential as antimicrobial and antidiabetic agents, as well as their ability to interact with DNA. mdpi.comnih.govnih.gov These studies demonstrate the utility of the aminophenol scaffold in creating molecules with specific biological functions.
Furthermore, 4-amino-3-methylphenol has been employed in the synthesis of "ProPhenol" ligands. acs.org These ligands are used in asymmetric catalysis, for example, in the zinc-catalyzed direct asymmetric aldol (B89426) reaction to produce β-hydroxy-α-amino esters with high stereoselectivity. acs.org The design of these ligands is crucial for controlling the stereochemical outcome of the reaction, and the use of 4-amino-3-methylphenol as a starting material underscores its importance in the development of sophisticated catalytic systems. The ability to create chiral ligands from this precursor opens up avenues for the enantioselective synthesis of a wide range of valuable chemical compounds.
Q & A
Q. What are the recommended synthetic routes for 3-Acetoxy-4-methylaniline, and how can purity be optimized during synthesis?
A common method involves the acetylation of 4-methylaniline using acetic anhydride under controlled conditions. To optimize purity, employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane/ethyl acetate). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Ensure anhydrous conditions to minimize hydrolysis of the acetate group . Safety protocols, such as using fume hoods and protective gloves, are critical due to the compound’s potential irritancy .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Key techniques include:
- NMR Spectroscopy : In H NMR, expect signals at δ 2.3 ppm (CH of acetoxy), δ 2.5 ppm (CH of methylaniline), and aromatic protons between δ 6.8–7.2 ppm. C NMR should show carbonyl resonance near δ 170 ppm.
- IR Spectroscopy : Look for C=O stretching (~1740 cm) and N–H bending (~3400 cm).
- Mass Spectrometry : The molecular ion [M+H] should align with the molecular weight (179.2 g/mol). Fragmentation patterns (e.g., loss of acetoxy group) aid structural confirmation .
Q. How can researchers mitigate solubility challenges during experimental workflows involving this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For aqueous systems, use co-solvents like ethanol or acetone (≤20% v/v). Sonication at 40–50°C for 15–30 minutes enhances dissolution. Pre-saturate solvents with nitrogen to prevent oxidation of the aniline moiety .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?
Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Validate results against experimental UV-Vis spectra to assess charge-transfer transitions. Note that exact-exchange terms in DFT improve thermochemical accuracy, as shown in atomization energy studies .
Q. What experimental and computational strategies resolve contradictions between predicted and observed reaction outcomes in derivatization studies?
For discrepancies in reaction yields or regioselectivity:
- Experimental : Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediate species.
- Computational : Perform transition-state modeling using Gaussian or ORCA software to map energy barriers. Compare with the Colle-Salvetti correlation-energy functional, which accounts for electron density gradients and local kinetic energy .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading) influencing outcomes.
Q. How can researchers design robust protocols for studying the compound’s thermodynamic stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (≥200°C expected).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and enthalpy changes.
- Computational Chemistry : Calculate Gibbs free energy changes (ΔG) for degradation pathways using Møller-Plesset perturbation theory (MP2). Cross-reference with experimental Arrhenius plots to validate activation energies .
Methodological Guidance for Data Reporting
- Data Tables : Include raw and processed data (e.g., NMR shifts, DFT-calculated energies) in appendices, with critical results in the main text .
- Uncertainty Analysis : Quantify instrument error (e.g., ±0.1°C for DSC) and propagate uncertainties using Monte Carlo simulations .
- Ethical Compliance : Adhere to REACH guidelines for waste disposal and exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
